1-Benzyl-1H-tetrazole-5-thiol

Description

Overview and Significance in Academic Research

1-Benzyl-1H-tetrazole-5-thiol is a heterocyclic organic compound that has garnered interest within several scientific fields, most notably in medicinal chemistry and materials science. ontosight.ai Its significance in academic research stems primarily from its role as a versatile synthetic intermediate or building block for the creation of more complex molecules. ontosight.airesearchgate.net The unique structure, combining a benzyl (B1604629) group, a nitrogen-rich tetrazole ring, and a reactive thiol group, allows for a wide range of chemical modifications.

In medicinal chemistry, researchers utilize this compound as a precursor to synthesize novel compounds with potential therapeutic applications. Studies have demonstrated its use in the development of derivatives screened for antibacterial, antifungal, and anticancer activities. researchgate.netglobalresearchonline.netacgpubs.org The tetrazole ring itself is a well-known bioisostere for the carboxylic acid group, a feature that can enhance the metabolic stability and bioavailability of drug candidates. benthamdirect.com

Beyond pharmaceuticals, the compound serves as a ligand in coordination chemistry, capable of binding to metal ions to form complex structures. smolecule.comresearchgate.net Its distinct properties also make it a compound of interest in the development of new materials. ontosight.ai

Historical Context of Tetrazole Chemistry and Thiol Derivatives

The journey of tetrazole chemistry began in 1885 with the first discovery of a tetrazole compound by Swedish chemist J.A. Bladin. researchgate.netnih.gov However, the correct structural formula for the tetrazole ring was not established until 1901 by Arthur Hantzsch. The work of Hantzsch and Vagt in the same year introduced the fundamental [3+2] cycloaddition reaction between organic nitriles and azides, a method that remains a cornerstone of tetrazole synthesis today. acs.org

Early synthetic routes often involved the use of hazardous hydrazoic acid. Subsequent research focused on developing safer and more efficient methodologies, such as using sodium azide (B81097) with an acid. The introduction of a thiol group at the 5-position of the tetrazole ring created a new class of derivatives with distinct chemical reactivity. A common and efficient method for synthesizing 5-thio-substituted tetrazoles involves the reaction of an isothiocyanate with sodium azide in an aqueous solution. researchgate.netresearchgate.net Specifically, this compound is prepared by refluxing benzyl isothiocyanate with sodium azide in water, a straightforward method that yields the target compound. researchgate.netglobalresearchonline.net

Nomenclature and Structural Representation of this compound

The systematic naming and identification of a chemical compound are crucial for unambiguous scientific communication. This compound is identified by several names and codes across various chemical databases. The standard IUPAC name is this compound. chemspider.com

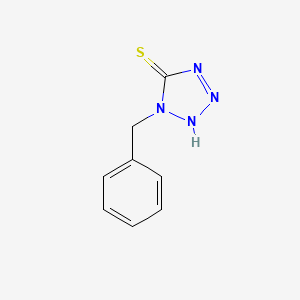

The structure consists of a five-membered aromatic ring containing one carbon and four nitrogen atoms (a tetrazole ring). ontosight.ai A benzyl group (a benzene (B151609) ring attached to a methylene (B1212753) group, -CH2-) is bonded to the nitrogen atom at the first position of the tetrazole ring. ontosight.ai A thiol group (-SH) is attached to the carbon atom at the fifth position. ontosight.ai This compound exhibits tautomerism, existing in equilibrium with its thione form, 1-benzyl-1,2-dihydro-5H-tetrazole-5-thione. ontosight.aichemspider.com This is a common characteristic for 5-substituted tetrazoles. wikipedia.orgmdpi.com

Table 1: Compound Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 33898-72-5 ontosight.aiscbt.com |

| Molecular Formula | C₈H₈N₄S chemspider.comnih.gov |

| Molecular Weight | 192.24 g/mol nih.govajrconline.org |

| Synonyms | 1-Benzyl-5-mercaptotetrazole, 1-benzyl-2H-tetrazole-5-thione, 1-(phenylmethyl)-1H-tetrazole-5-thiol ontosight.aichemspider.com |

| InChI Key | KPUKRKAPMFWIBV-UHFFFAOYSA-N chemspider.com |

Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound is predominantly centered on its application as a synthetic intermediate. The reactive thiol group is a key site for modification, particularly through S-alkylation reactions, to produce a diverse library of derivatives. researchgate.netglobalresearchonline.net These derivatives are then evaluated for their biological potential.

Table 2: Selected Research Findings on Derivatives of this compound

| Research Area | Key Findings |

| Antimicrobial Agents | Several 5-thio-substituted derivatives were synthesized from this compound and subsequently screened for antibacterial and antifungal activities. researchgate.net |

| Anticancer Agents | Derivatives prepared by condensation with various amines or thiols have been synthesized and investigated for their potential to inhibit cancer cell proliferation. globalresearchonline.netacgpubs.org |

| Synthetic Methodology | A three-step process starting from benzyl isothiocyanate is an efficient way to synthesize various 5-thio-substituted tetrazole derivatives, using this compound as a key intermediate. researchgate.netglobalresearchonline.net |

| Coordination Chemistry | The related compound 1-phenyl-1H-tetrazole-5-thiol has been used to synthesize new metal-organic coordination polymers with interesting physical properties, suggesting similar potential for the benzyl derivative. researchgate.net |

Despite the extensive synthesis of its derivatives, specific research gaps remain. While many studies report the synthesis and preliminary biological screening of these novel compounds, there is a notable lack of in-depth investigation into their mechanisms of action. researchgate.netacgpubs.org The full potential of this compound in materials science remains largely underexplored, with only general mentions in the literature. ontosight.ai Furthermore, while the structural biology and binding modes of tetrazoles, in general, are not fully understood, this gap is particularly relevant for the derivatives of this specific compound, hindering rational drug design efforts. nih.govacs.org Future research could focus on elucidating the structure-activity relationships of its derivatives, exploring a wider range of applications in materials and coordination chemistry, and conducting detailed mechanistic studies to understand its biological effects.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c13-8-9-10-11-12(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUKRKAPMFWIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358952 | |

| Record name | 1-Benzyl-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33898-72-5 | |

| Record name | 1-Benzyl-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 1h Tetrazole 5 Thiol and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide an efficient route to the core structure of 1-benzyl-1H-tetrazole-5-thiol. These approaches are characterized by the construction of the tetrazole ring from acyclic precursors.

Reaction of Benzyl (B1604629) Isothiocyanate with Sodium Azide (B81097)

A prevalent and well-documented method for the synthesis of this compound involves the cycloaddition reaction between benzyl isothiocyanate and sodium azide. researchgate.netnih.govresearchgate.netthieme-connect.com This reaction is typically carried out by refluxing the reactants in water. researchgate.netnih.govresearchgate.netthieme-connect.com The process involves the [3+2] cycloaddition of the azide anion to the carbon-nitrogen double bond of the isothiocyanate. Subsequent acidification of the reaction mixture with a strong acid, such as concentrated hydrochloric acid, precipitates the product. scispace.com This method is noted for its high efficiency, with reported yields as high as 95%. scispace.com

Table 1: Direct Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield (%) |

| Benzyl Isothiocyanate | Sodium Azide | Water | Heated to 90°C for 4 hours, followed by acidification. scispace.com | 95 scispace.com |

Alternative One-Pot Synthesis Strategies

Alternative strategies offer different conditions or pathways for the synthesis. One such one-pot method involves reacting an organic isothiocyanate, such as benzyl isothiocyanate, with sodium azide in water at room temperature in the presence of pyridine (B92270). researchgate.net This approach avoids the need for heating and can produce various 1-substituted tetrazole-5-thiones, the tautomeric form of the corresponding thiols, in good yields. researchgate.net

Another distinct synthetic route involves a two-step process starting from different precursors. google.com This process begins with the reaction of a sulfinyl or sulfonyl cyanide with an azide, such as benzyl azide (R¹N₃), to form a 5-sulfinyl or sulfonyl-1-H-tetrazole intermediate. google.com In the second step, this intermediate is reacted with an alkali metal sulfide (B99878) or ammonium (B1175870) sulfide, which displaces the sulfinyl or sulfonyl group to form the desired 1-H-tetrazole-5-thiol. google.com While not a single-step reaction, this pathway represents a significant alternative to the more common isothiocyanate method. google.com

Synthesis of Substituted 5-Thio-Tetrazole Derivatives from this compound

The thiol group at the 5-position of the tetrazole ring is a versatile handle for further functionalization, allowing for the creation of a wide array of derivatives. These reactions typically exploit the nucleophilicity of the sulfur atom.

Thioalkylation Reactions

Thioalkylation is a common first step in the derivatization of this compound. researchgate.netnih.gov This reaction involves the S-alkylation of the thiol group with a suitable alkylating agent. A frequently cited example is the reaction of this compound with 1,3-dibromopropane (B121459) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.netnih.govresearchgate.net This reaction yields the key intermediate, 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole, which contains a reactive terminal bromine atom ready for further substitution. researchgate.net

Table 2: Thioalkylation of this compound

| Starting Material | Alkylating Agent | Solvent | Product |

| This compound | 1,3-Dibromopropane | Tetrahydrofuran | 1-Benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole researchgate.net |

Condensation Reactions with Amines and Thiols

The thioalkylated intermediate, such as 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole, serves as a scaffold for synthesizing a library of derivatives through condensation reactions. researchgate.netnih.gov The terminal alkyl bromide can be readily displaced by various nucleophiles, including amines and other thiols. researchgate.netnih.gov This allows for the introduction of diverse functional groups at the end of the propylthio chain. For instance, reaction with different substituted amines or thiols leads to the formation of a wide range of 5-thio-substituted tetrazole derivatives. researchgate.net This multi-step process, starting from benzyl isothiocyanate, provides a versatile platform for generating novel compounds for further investigation. nih.gov

Table 3: Examples of Condensation Reactions

| Intermediate | Nucleophile | Product | Yield (%) |

| 1-Benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole | 1-Ethyl-1H-tetrazole-5-thiol | 1-Benzyl-5-[3-(1-ethyl-1H-tetrazol-5-ylthio)propylthio]-1H-tetrazole (4e) researchgate.net | 68 researchgate.net |

| 1-Benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole | 1-Phenyl-1H-tetrazole-5-thiol | 1-Benzyl-5-[3-(1-phenyl-1H-tetrazol-5-ylthio)propylthio]-1H-tetrazole (4f) researchgate.net | 70 researchgate.net |

Derivatization for Specific Research Applications

The derivatization of this compound is often driven by the search for new molecules with specific biological activities. Researchers have synthesized series of these derivatives to explore their potential in medicinal chemistry. For example, derivatives created through the three-step process of direct synthesis, thioalkylation, and condensation have been evaluated for their antibacterial and antifungal activities. researchgate.netnih.gov

In other research, the this compound moiety has been incorporated into more complex molecules. For instance, it has been reacted with 2,5-dichloro-3,4-dimethyl pyridazine (B1198779) to synthesize novel pyridazinone derivatives. scispace.com Similarly, a series of 1-(4-substituted)-4-(3-((1-(substituted)-1H-tetrazol-5-yl)thio)propyl)piperazine derivatives were synthesized via S-alkylation and evaluated for their cytotoxic properties. organic-chemistry.org These examples highlight how the this compound core structure serves as a building block for creating compounds tailored for specific research applications.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired products with greater efficiency and under milder conditions. For the synthesis of this compound and related structures, both metal-based and organic catalysts have been explored.

A variety of metal catalysts, particularly Lewis acids, have been shown to effectively promote the synthesis of tetrazole derivatives. These catalysts function by activating the substrate, typically a nitrile or isothiocyanate, thereby facilitating the nucleophilic attack of the azide ion. thieme-connect.com

Zinc-Catalyzed Synthesis: Zinc salts, such as zinc(II) chloride (ZnCl₂), are effective catalysts for the reaction between isothiocyanates and sodium azide. dntb.gov.uaorganic-chemistry.org The mechanism involves the coordination of the Lewis acidic zinc ion to the nitrogen atom of the isothiocyanate. This coordination increases the electrophilicity of the central carbon atom, making it more susceptible to attack by the azide. This methodology provides an efficient route to 1-substituted 1H-tetrazole-5-thiols. dntb.gov.uaorganic-chemistry.org

Copper and Silver-Catalyzed Reactions: Nanoparticles of transition metals like copper and silver have emerged as highly efficient heterogeneous catalysts for tetrazole synthesis. researchgate.netacs.org For instance, silver nanoparticles supported on sodium borosilicate (ASBN) have been used to catalyze the cycloaddition of amines, triethyl orthoformate, and sodium azide to form 1-substituted tetrazoles. acs.org Similarly, copper-zinc alloy nanopowder has been reported as an effective catalyst for the [3+2] cycloaddition between nitriles and sodium azide. researchgate.net These heterogeneous catalysts are advantageous due to their high activity, stability, and ease of recovery and reuse. thieme-connect.comacs.org

Other Metal Catalysts: Other metal-based systems have also been reported for the synthesis of substituted tetrazoles. These include:

Indium(III) chloride (InCl₃): Used as a Lewis acid catalyst for the synthesis of 5-substituted 1H-tetrazoles from oximes and sodium azide. researchgate.net

Ytterbium triflate (Yb(OTf)₃): Catalyzes the formation of 1-substituted tetrazoles from amines, triethyl orthoformate, and sodium azide. organic-chemistry.org

Cobalt-Y Zeolite: A reusable heterogeneous catalyst employed for the synthesis of 5-substituted 1H-tetrazoles from nitriles.

Bismuth Nitrate (Bi(NO₃)₃·5H₂O): Acts as a thiophilic Lewis acid to promote the synthesis of 1,5-disubstituted 5-aminotetrazoles from thioureas and sodium azide. acs.org

Table 1: Selected Metal-Catalyzed Syntheses of Tetrazole Derivatives

| Catalyst | Substrates | Product Type | Key Features |

|---|---|---|---|

| ZnCl₂ | Isothiocyanates, NaN₃ | 1-Substituted 1H-tetrazole-5-thiols | Lewis acid catalysis, activates isothiocyanate. dntb.gov.uaorganic-chemistry.org |

| Ag/Sodium Borosilicate | Amines, TEOF, NaN₃ | 1-Substituted 1H-tetrazoles | Heterogeneous, reusable, green synthesis of catalyst. acs.org |

| Cu-Zn Nanopowder | Nitriles, NaN₃ | 5-Substituted 1H-tetrazoles | Heterogeneous, efficient cycloaddition. researchgate.net |

| Yb(OTf)₃ | Amines, TEOF, NaN₃ | 1-Substituted 1H-tetrazoles | Homogeneous Lewis acid catalysis. organic-chemistry.org |

| CoY Zeolite | Nitriles, NaN₃ | 5-Substituted 1H-tetrazoles | Reusable, heterogeneous, aerobic conditions. |

| Bi(NO₃)₃·5H₂O | Thioureas, NaN₃ | 1,5-Disubstituted 5-aminotetrazoles | Effective thiophilic Lewis acid. acs.org |

TEOF: Triethyl orthoformate

The use of small organic molecules as catalysts (organocatalysis) represents a significant area of green chemistry, avoiding the use of potentially toxic and expensive metals.

For the synthesis of tetrazoles, the amino acid L-proline has been identified as an effective organocatalyst. It promotes the formation of 5-substituted 1H-tetrazoles from a variety of substrates, including nitriles and organic thiocyanates, with sodium azide. organic-chemistry.org This method is noted for being environmentally benign, cost-effective, and high-yielding, with a simple experimental and work-up procedure. organic-chemistry.org

While direct biocatalytic methods for the synthesis of this compound are not prominently documented, "green" approaches have been applied to the synthesis of the catalysts themselves. For example, the use of plant extracts as reducing and stabilizing agents for the creation of silver nanoparticles provides a more environmentally friendly route to a competent metal catalyst. acs.org

Metal-Catalyzed Reactions

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: The concept of regioselectivity is crucial in the synthesis of substituted tetrazoles.

The primary synthesis of this compound from benzyl isothiocyanate and sodium azide is inherently regioselective. The cycloaddition reaction yields the 1,5-disubstituted product, where the benzyl group is attached to the N1 position of the tetrazole ring. thieme-connect.deresearchgate.net

A more significant regioselectivity challenge arises during the functionalization of a pre-formed tetrazole ring, for instance, in the alkylation of a 5-substituted-1H-tetrazole. Such reactions can lead to the formation of two possible regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole. The ratio of these products is influenced by factors such as the nature of the substituent on the tetrazole ring, the electrophile used, the solvent, and the reaction conditions. The synthesis of derivatives of this compound, for example through S-alkylation, generally proceeds selectively at the sulfur atom, preserving the 1-benzyl-1H-tetrazole core. researchgate.netacgpubs.org However, if the thiol group were to be replaced, subsequent N-alkylation would present this regiochemical challenge.

Stereoselectivity: The compound this compound is achiral, and therefore its synthesis does not involve stereoselectivity. However, stereoselectivity would become a critical consideration in the synthesis of chiral derivatives. This could be achieved by using chiral substrates, chiral catalysts, or by resolving a racemic mixture of a chiral derivative. For instance, the synthesis of chiral aminotetrazoles from chiral aldoximes has been shown to proceed with minimal racemization. organic-chemistry.org

Reactivity and Reaction Mechanisms of 1 Benzyl 1h Tetrazole 5 Thiol

Thiol-Thione Tautomerism Studies

Experimental and Theoretical Investigations of Tautomeric Forms

1-Benzyl-1H-tetrazole-5-thiol can exist in two tautomeric forms: the thiol form and the thione form. researchgate.netacgpubs.org This phenomenon, known as thiol-thione tautomerism, is a characteristic feature of many heterocyclic compounds containing a thiol group adjacent to a nitrogen atom. researchgate.netscience.gov In the solid state and in solution, these two forms can be in equilibrium.

The thione form is generally considered to be more stable for mercaptotetrazoles and similar heterocyclic compounds. researchgate.net This stability can be attributed to the distribution of charge within the tetrazole ring. researchgate.net The presence of the benzyl (B1604629) group at the N1 position influences the electronic properties of the tetrazole ring and, consequently, the position of the tautomeric equilibrium. ontosight.airesearchgate.net

Experimental studies, such as NMR and IR spectroscopy, can provide insights into the predominant tautomeric form in a given environment. For instance, the absence of a distinct S-H stretching band in the IR spectrum around 2550-2600 cm⁻¹ and the presence of a C=S stretching band can suggest the dominance of the thione form. lookchem.com In the ¹H NMR spectrum, the chemical shift of the proton attached to the nitrogen can also provide clues about the tautomeric state. ajrconline.org

Theoretical studies using computational methods like Density Functional Theory (DFT) can be employed to calculate the relative energies of the thiol and thione tautomers, further elucidating their stability. science.gov These calculations can also provide information on the structural parameters, such as bond lengths and angles, for each tautomer.

Nucleophilic Reactivity of the Thiol Group

The thiol group in this compound is nucleophilic, meaning it can donate its lone pair of electrons to an electrophile. This reactivity is central to many of its chemical transformations.

S-Alkylation and S-Acylation Reactions

The sulfur atom of the thiol group readily undergoes S-alkylation reactions with various alkylating agents. researchgate.netglobalresearchonline.net For example, it reacts with 1,3-dibromopropane (B121459) in the presence of a base to form 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole. researchgate.net This reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion, formed by deprotonation of the thiol, attacks the electrophilic carbon atom of the alkyl halide. researchgate.net The choice of solvent and base can influence the reaction's efficiency and selectivity. acgpubs.org

Similarly, S-acylation can be achieved by reacting the thiol with acylating agents like acyl chlorides or anhydrides. These reactions lead to the formation of thioesters.

Table 1: Examples of S-Alkylation Products of this compound

| Alkylating Agent | Product | Reference |

| 1,3-dibromopropane | 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole | researchgate.net |

| 1-bromo-3-chloropropane | 1-(3-((1-benzyl-1H-tetrazol-5-yl)thio)propyl)-4-phenylpiperazine | acgpubs.org |

| 2-bromoacetyl bromide | 2-((1-benzyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone | researchgate.net |

| Chlorofluoromethane | 1-benzyl-5-(fluoromethylthio)-1H-tetrazole | cas.cn |

Formation of Disulfides

The thiol group of this compound can be oxidized to form a disulfide, 1,1'-dibenzyl-5,5'-dithiodi-1H-tetrazole. researchgate.net This oxidation can be achieved using various oxidizing agents. organic-chemistry.org The formation of a disulfide bond is a common reaction for thiols and plays a role in various chemical and biological processes. researchgate.net In some cases, this oxidation can occur in situ during other reactions. researchgate.net The disulfide can also be formed through the reaction of the thiol with a sulfenylating agent.

Electrophilic Reactivity of the Tetrazole Ring

While the thiol group exhibits nucleophilic character, the tetrazole ring itself can be susceptible to electrophilic attack, although this is less common than reactions at the sulfur atom. The nitrogen atoms of the tetrazole ring possess lone pairs of electrons, but their basicity and nucleophilicity are reduced due to their involvement in the aromatic system.

Under certain conditions, such as in the presence of strong electrophiles, reactions involving the tetrazole ring may occur. However, the primary mode of reactivity for this compound typically involves the thiol group. It's important to note that in some reactions, particularly those involving metal catalysis, the tetrazole ring can participate in the reaction mechanism, for example, through coordination with the metal center. acs.org

Coordination Chemistry and Ligand Properties

This compound and its corresponding thiolate anion are versatile ligands in coordination chemistry. researchgate.netsmolecule.com They can coordinate to metal ions through the sulfur atom and/or one or more of the nitrogen atoms of the tetrazole ring. researchgate.net This coordination ability allows for the formation of a wide variety of metal complexes with diverse structures and properties.

The coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. It can act as a monodentate ligand, coordinating through either the sulfur or a nitrogen atom, or as a bidentate ligand, bridging between two metal centers. researchgate.net The resulting metal complexes have been investigated for potential applications in areas such as catalysis and materials science. lookchem.comsmolecule.com For instance, complexes of this ligand with cobalt and cadmium have been synthesized and structurally characterized. lookchem.com

Complexation with Transition Metals

This compound and its derivatives are effective ligands for complexation with transition metals. The presence of multiple nitrogen atoms in the tetrazole ring and the sulfur atom of the thiol group provides several potential coordination sites. researchgate.netsmolecule.com The ability of the tetrazole ring to coordinate with transition metals can enhance the solubility and stability of the resulting metal complexes, which is particularly advantageous in the fields of catalysis and materials science.

Research has shown that N-substituted mercaptotetrazoles, including this compound, can act as polydentate ligands, forming complexes with a variety of metals. researchgate.net The formation of these complexes is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other co-ligands. For instance, the reaction of 1-phenyl-1H-tetrazole-5-thiol with cadmium chloride has been shown to produce polymeric chain structures. researchgate.net

Here is a table summarizing the complexation of similar tetrazole-thiol ligands with various transition metals:

| Ligand | Metal Ion | Resulting Complex Type | Reference |

| 1-phenyl-1H-tetrazole-5-thiol | Fe³⁺ | In situ oxidative coupling of ligand | researchgate.net |

| 1-phenyl-1H-tetrazole-5-thiol | Co²⁺ | Dinuclear and polymeric complexes | researchgate.net |

| 1-phenyl-1H-tetrazole-5-thiol | Cd²⁺ | Dinuclear and polymeric complexes | researchgate.netlookchem.com |

| 1-phenyl-1H-tetrazole-5-thiol | Pd²⁺ | Mononuclear complexes with diphosphine co-ligands | researchgate.net |

Coordination Modes of the Thiol and Tetrazole Moieties

The thiol and tetrazole moieties of this compound can coordinate to metal centers in several ways. The molecule can exist in tautomeric forms, the thiol and the thione, with the thione form generally considered more stable. researchgate.net This allows for versatile binding to metal ions.

The ligand can coordinate as a monodentate ligand through either a sulfur or a nitrogen atom. researchgate.net It can also act as a bidentate ligand, either chelating to a single metal center through both sulfur and nitrogen atoms or bridging between two metal centers. researchgate.net Bridging can occur solely through the sulfur atom as well. researchgate.net The specific coordination mode adopted depends on various factors, including the metal's coordination preferences and the steric and electronic properties of other ligands in the coordination sphere. researchgate.net

For example, in some reported complexes with 1-phenyl-1H-tetrazole-5-thiol, the ligand coordinates in a µ2-1κS:2κS mode, bridging two metal centers through the sulfur atom. lookchem.com The nitrogen atoms of the tetrazole ring are also key coordination sites. smolecule.com

Application in Catalyst Design

The versatile coordination chemistry of this compound and related compounds makes them promising candidates for catalyst design. The ability to form stable complexes with transition metals is a key attribute for developing new catalysts. For instance, a chitosan-supported 1-phenyl-1H-tetrazole-5-thiol ionic liquid copper(II) complex has been reported as an efficient catalyst for the synthesis of arylaminotetrazoles. beilstein-journals.org

Derivatives of tetrazoles have also been explored as surrogates for proline in asymmetric catalysis. While direct applications of this compound in this specific context are not extensively documented, the principle highlights the potential of the tetrazole scaffold in catalytic applications.

Decomposition Pathways and Stability Studies

The stability of this compound is a critical factor in its handling, storage, and application, particularly under thermal stress or in specific reaction environments like microreactors.

Thermal Decomposition

High-nitrogen compounds like tetrazoles can be thermally unstable. scbt.com The thermal decomposition of 5-substituted tetrazoles can proceed through two primary pathways: the evolution of dinitrogen or the release of hydrazoic acid, with both processes often occurring at temperatures around 200°C. researchgate.net The relative prominence of these decomposition routes is influenced by the stability of the resulting fragments, which is in turn affected by the nature of the substituent at the 5-position. researchgate.net Some 1-aryl-tetrazole-5-thiols have been observed to be thermally unstable at their melting points, decomposing with the evolution of nitrogen gas. cdnsciencepub.com

Reactivity in Microreactors

Studies on the reactivity of 5-substituted-1H-tetrazoles in microreactors have revealed unusual behavior. For example, the decomposition of 5-benzhydryl-1H-tetrazole was found to be significantly accelerated in a microreactor that utilizes direct electric resistance heating compared to batch conditions or other flow devices. beilstein-journals.orgnih.gov In a resistively heated flow reactor, complete decomposition was observed within minutes at 220°C, a process that takes over 8 hours under batch microwave conditions at 240°C. beilstein-journals.orgnih.gov This dramatic rate increase, by up to two orders of magnitude, suggests that the reactor material or heating method may play a catalytic role in the decomposition process. beilstein-journals.orgnih.gov While this study did not specifically use this compound, it provides important insights into the potential reactivity and decomposition of the tetrazole ring system under such conditions.

Here is a data table comparing the decomposition of a model tetrazole compound under different conditions:

| Reaction Condition | Temperature (°C) | Time for Complete Decomposition | Reference |

| Batch (Microwave, Pyrex vial) | 240 | > 8 hours | beilstein-journals.orgnih.gov |

| Flow (Resistively Heated, Stainless Steel Coil) | 220 | ~ 10 minutes | beilstein-journals.orgnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of hydrogen and carbon atoms within the molecular framework.

The proton NMR spectrum of this compound provides distinct signals corresponding to the benzyl and tetrazole moieties. In a study utilizing a 400 MHz spectrometer with DMSO-d₆ as the solvent, the benzylic protons (CH₂) appeared as a singlet at δ 5.40 ppm. ajrconline.org The five aromatic protons of the phenyl group were observed as a multiplet at δ 7.27 ppm. ajrconline.org The integration of these signals (2H and 5H, respectively) confirms the presence of the benzyl group attached to the tetrazole ring. ajrconline.org

| Assignment | Chemical Shift (δ ppm) | Multiplicity | Solvent |

| Benzylic CH₂ | 5.40 | Singlet | DMSO-d₆ |

| Aromatic CH | 7.27 | Multiplet | DMSO-d₆ |

Detailed ¹³C NMR spectral data for this compound were not available in the reviewed scientific literature. However, analysis of its derivatives provides insight into the expected chemical shifts. For instance, in various 5-thio-substituted derivatives, the carbon of the benzyl CH₂ group is typically found around 51.0 ppm, while the aromatic carbons of the benzyl group appear in the range of 128.1-132.7 ppm. researchgate.net The C5 carbon of the tetrazole ring, being attached to the sulfur atom, is expected to have a chemical shift in the region of 153-154 ppm. researchgate.net

Specific studies employing two-dimensional (2D) NMR techniques, such as COSY, HSQC, or HMBC, for the structural elucidation of this compound have not been reported in the surveyed literature.

Information regarding solid-state NMR (ssNMR) analysis of this compound is not available in the reviewed scientific literature.

Two-Dimensional NMR Techniques

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is instrumental in identifying the functional groups and characteristic vibrations of a molecule.

While a complete, detailed vibrational analysis for this compound is not extensively documented, characteristic infrared absorption bands for its structural components have been identified in studies of its derivatives. The tetrazole ring system in related compounds shows characteristic absorption bands at approximately 1244 cm⁻¹ and 985 cm⁻¹. researchgate.net In a derivative, the N=N stretching vibration was assigned to a band at 1495 cm⁻¹, and the C-N stretch was observed at 1298 cm⁻¹. ajrconline.org The aromatic C-H stretching is typically observed around 3118 cm⁻¹. ajrconline.org

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

| Ar-C-H Stretch | 3118 | Benzyl Ring |

| N=N Stretch | 1495 | Tetrazole Ring |

| C-N Stretch | 1298 | Tetrazole Ring |

| Tetrazole Ring Vibration | 1244 | Tetrazole Ring |

| Tetrazole Ring Vibration | 985 | Tetrazole Ring |

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is a key method for analyzing the conformational and structural properties of this compound. pnrjournal.com The compound exists in tautomeric forms, primarily the thiol and thione forms, and it is believed that the thione form is generally more stable for mercaptotetrazoles. researchgate.net

In the solid state and when isolated in an argon matrix, the related compound 5-mercapto-1-methyltetrazole (B193830) is found to exist predominantly in the 1-methyl-1,4-dihydro-5H-tetrazole-5-thione tautomeric form. core.ac.uk This suggests that this compound likely also favors the thione tautomer.

The vibrational spectra of tetrazole derivatives are complex due to the coupling of various vibrational modes. researchgate.net Key vibrational bands observed in the infrared spectra of related compounds provide insight into the structure of this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) Range | Assignment | Reference |

| N-H Stretch | ~2709 | Characteristic of the tetrazole ring | |

| C-H Aromatic Symmetric Stretch | 3157 | Aromatic C-H vibrations | academie-sciences.fr |

| C-H Aromatic Antisymmetric Stretch | 3065 | Aromatic C-H vibrations | academie-sciences.fr |

| CH₂ Antisymmetric Stretch | 2875 | Benzyl group CH₂ vibrations | academie-sciences.fr |

| CH₂ Symmetric Stretch | 2797 | Benzyl group CH₂ vibrations | academie-sciences.fr |

| C=N Stretch | 1629 | Tetrazole ring vibration | academie-sciences.fr |

| N=N Stretch | 1390 | Tetrazole ring vibration | academie-sciences.fr |

| C-N Stretch | 1290 | Vibration involving the carbon and nitrogen atoms | academie-sciences.fr |

| N-N Stretch | 1140 | Tetrazole ring vibration | academie-sciences.fr |

| Tetrazole Ring System | 1244 and 985 | Characteristic vibrations of the tetrazole ring | researchgate.net |

| C-S/C-N Vibrations | 694 | Vibrations involving the thiol/thione group and the ring |

This table presents a compilation of characteristic vibrational frequencies observed for tetrazole derivatives, which are indicative of the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For derivatives of this compound, HRMS is used to confirm their molecular formulas. acgpubs.org For instance, the calculated exact mass for a related compound, 1-benzyl-4-(3-((1-benzyl-1H-tetrazol-5-yl) thio) propyl) piperazine (B1678402), was found to be in excellent agreement with the experimentally determined mass. acgpubs.org

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of ions, which helps in structural characterization. Studies on 5-substituted 1H-tetrazoles have revealed characteristic fragmentation patterns. lifesciencesite.com In positive ion mode, a common fragmentation is the loss of a neutral molecule of hydrazoic acid (HN₃). lifesciencesite.com In negative ion mode, the characteristic fragmentation involves the loss of a nitrogen molecule (N₂). lifesciencesite.com

For derivatives of this compound, specific fragmentation ions are observed in their MS/MS spectra. For example, in the MS/MS spectrum of 1-Benzyl-5-[3-(1-ethyl-1H-tetrazol-5-ylthio)propylthio]-1H-tetrazole, fragment ions at m/z 335.0, 306.2, 265.0, 233.0, 105.9, and 91.0 were detected. researchgate.net The ion at m/z 91.0 is characteristic of the benzyl group (C₇H₇⁺).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of a related compound, 1-benzyl-5-amino-1H-tetrazole, recorded in dimethylformamide (DMF), shows a maximum absorption (λmax) at 190.15 nm. academie-sciences.fracademie-sciences.fr This absorption is attributed to electronic transitions within the molecule. The electronic absorption spectra of platinum(II) complexes with related ligands display bands in the range of 20,833 to 23,809 cm⁻¹, which are assigned to d-d transitions. mdpi.com The study of the electronic properties of such compounds is often supported by DFT calculations to understand the nature of the electronic transitions, including HOMO-LUMO energy gaps. academie-sciences.fr

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For 1-benzyl-5-amino-1H-tetrazole, single-crystal X-ray diffraction revealed that the compound crystallizes in the monoclinic space group P2(1)/c. academie-sciences.fracademie-sciences.fr The crystal structure is characterized by intermolecular hydrogen bonds of the type N–H(amino)···N(tetrazole), which form dimeric structures. academie-sciences.fracademie-sciences.fr The tetrazole and benzyl rings are not coplanar, with a measured dihedral angle of 103.0°. academie-sciences.fr While specific X-ray diffraction data for this compound was not found in the provided search results, the data for its amino analogue provides valuable insight into the likely crystal packing and intermolecular interactions that could be present.

Spectroscopic Characterization and Structural Elucidation

of 1-Benzyl-1H-tetrazole-5-thiol

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the precise atomic arrangement within a crystalline solid. This technique provides detailed insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's fundamental chemical nature.

Recent research has successfully elucidated the solid-state structure of this compound using SCXRD. A 2024 study by Zuckerman, Zeller, and Piercey reported the synthesis and structural characterization of this compound, confirming its molecular architecture. The analysis of the crystal structure reveals that the molecule exists in the thione tautomeric form, i.e., as 1-benzyl-1,2-dihydro-5H-tetrazole-5-thione. The data obtained from this analysis, including unit cell dimensions, space group, and atomic coordinates, are typically deposited in crystallographic databases to provide a reference for the scientific community. The key findings from such an analysis confirm the connectivity of the benzyl (B1604629) group to the N1 position of the tetrazole ring and the presence of a C=S double bond at the C5 position.

Interactive Table: Representative Crystallographic Data

The following table illustrates the typical parameters obtained from a single-crystal X-ray diffraction study. The precise data for this compound can be found in the cited reference.

| Parameter | Value |

| Chemical Formula | C₈H₈N₄S |

| Formula Weight | 192.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value from reference |

| b (Å) | Value from reference |

| c (Å) | Value from reference |

| β (°) | Value from reference |

| Volume (ų) | Value from reference |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | Value from reference g/cm³ |

| R-factor (%) | Value from reference |

| Data Source | Zuckerman, Zeller, & Piercey (2024) |

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic "fingerprint" of a crystalline solid, which is useful for phase identification, purity assessment, and the study of polymorphism. The PXRD pattern consists of a series of diffraction peaks at specific angles (2θ), where the position and intensity of the peaks are determined by the crystal structure of the material.

While specific, detailed PXRD data for pure this compound is not extensively detailed in publicly available literature, the technique is routinely applied to characterize related tetrazole derivatives and their complexes. For instance, studies on metal complexes of substituted tetrazole-5-thiols utilize PXRD to confirm the formation of new crystalline phases and to assess the purity of the synthesized materials. lookchem.com The analysis involves comparing the experimental PXRD pattern of the new compound with those of the starting materials to confirm that a reaction has occurred and that the product is free from crystalline impurities. The sharpness and intensity of the diffraction peaks can also provide qualitative information about the degree of crystallinity of the sample.

Interactive Table: Representative Powder X-ray Diffraction Peak Data

This table provides an example of how PXRD data is typically presented. The specific peak positions and intensities would be unique to this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

While DFT is a standard method for investigating the properties of tetrazole derivatives, specific studies on 1-Benzyl-1H-tetrazole-5-thiol are absent from the reviewed literature. For related compounds, such as 5-(benzylthio)-1H-tetrazole and 1-benzyl-5-amino-1H-tetrazole, researchers have successfully used DFT to perform geometry optimization, analyze electronic structures, predict spectroscopic parameters, and explore conformational landscapes. pnrjournal.comacademie-sciences.fr These studies typically employ functionals like B3LYP or PBE1PBE with various basis sets. pnrjournal.comacademie-sciences.fr However, no such data has been published for this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)There are no available theoretical predictions for the NMR chemical shifts (¹H, ¹³C), vibrational frequencies (IR), or electronic transitions (UV-Vis) for this compound. For similar molecules, computational methods are routinely used to calculate these parameters to aid in the interpretation of experimental spectra.pnrjournal.comacademie-sciences.fr

Molecular Dynamics (MD) Simulations

The application of molecular dynamics simulations to study the behavior of this compound has not been reported in the scientific literature.

Dynamics of this compound in SolutionNo information is available regarding MD simulations that would describe the dynamic behavior, movement, and structural fluctuations of this compound in various solvents.

Quantum Chemical Descriptors and Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For tetrazole derivatives, including this compound, QSAR models are developed using quantum chemical descriptors calculated through methods like Density Functional Theory (DFT). researchgate.netresearchgate.net These descriptors quantify various electronic and structural properties of the molecule.

Commonly calculated quantum chemical descriptors for tetrazole derivatives include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor relates to the molecule's ability to donate electrons. Higher E_HOMO values suggest a greater tendency to donate electrons to an appropriate acceptor molecule.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the molecule's ability to accept electrons. Lower E_LUMO values indicate a greater propensity to accept electrons.

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a critical indicator of molecular stability and reactivity. A smaller energy gap implies higher reactivity, which can be crucial for binding to a biological target.

Dipole Moment (µ): This descriptor provides information about the polarity and charge distribution within the molecule, which influences its solubility and ability to engage in electrostatic interactions.

Hardness (η) and Softness (σ): These global reactivity indices are derived from E_HOMO and E_LUMO values. Hardness measures the resistance to change in electron distribution, while softness is the reciprocal of hardness.

Electronegativity (χ): This describes the power of an atom or molecule to attract electrons.

QSAR studies on related tetrazole compounds have shown that these descriptors can be correlated with various biological activities, such as antimicrobial or anticancer effects. researchgate.netnih.gov For instance, a QSAR model for the acute toxicity of tetrazole compounds found that most descriptors included in the final models had a positive correlation with toxicity. nih.gov In another study focused on corrosion inhibition, quantum chemical descriptors for phenyltetrazole derivatives were successfully correlated with their experimental inhibition efficiency, creating a model that could predict the efficacy of new derivatives. researchgate.net

For a structurally similar compound, 5-(benzylthio)-1-cylopentyl-1H-tetrazole, quantum chemical calculations were performed using the B3LYP function. researchgate.net The calculated HOMO and LUMO energy values were -6.16 eV and -1.35 eV, respectively. researchgate.net Such calculations are fundamental to QSAR models, providing the quantitative data needed to relate structure to function.

| Descriptor | Value | Significance |

|---|---|---|

| E_HOMO | -6.16 eV | Electron donating ability |

| E_LUMO | -1.35 eV | Electron accepting ability |

| Energy Gap (ΔE) | 4.81 eV | Reactivity and Stability |

Data based on calculations for 5-(benzylthio)-1-cylopentyl-1H-tetrazole. researchgate.net

Molecular Docking and Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. These studies provide insights into binding affinity, measured in kcal/mol, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Derivatives of tetrazole-5-thiol have been the subject of numerous molecular docking studies against a variety of biological targets, demonstrating the scaffold's versatility.

A significant study involved heterocyclic ursane (B1242777) hybrids containing a 1-tetrazole-5-thione moiety, which were investigated as inhibitors of the SARS-CoV-2 main protease (3CLpro). nih.gov Molecular docking simulations suggested a covalent binding mechanism where a disulfide bond forms between the thiol group of the catalytic Cys145 residue of the protease and the thiol group of the tetrazole compound. nih.gov This covalent interaction, combined with hydrophobic contacts from the larger molecular backbone, contributes to the stability and inhibitory potential of the complex. nih.gov

In another line of research, novel tetrazole derivatives were designed and evaluated as potential DNA gyrase inhibitors. uobaghdad.edu.iquobaghdad.edu.iq DNA gyrase is a crucial bacterial enzyme, making it an attractive target for antibiotics. Docking studies of these compounds into the active site of DNA gyrase helped to rationalize their antimicrobial activity. For a series of synthesized tetrazole derivatives, one compound (T8) showed the lowest binding affinity of -6.685 Kcal/mol, indicating strong potential binding. uobaghdad.edu.iq

Furthermore, docking studies of 5-substituted 1H-tetrazole derivatives with the CSNK2A1 receptor, a protein kinase implicated in cancer, revealed that a dimethoxyphenyl derivative exhibited the lowest binding energy of -6.8687 kcal/mol, suggesting it as a potential lead for anticancer drug development. nih.gov

These studies collectively highlight that the 1-substituted-1H-tetrazole-5-thiol scaffold is a promising pharmacophore. The benzyl (B1604629) group at the N1 position can be oriented to form key hydrophobic interactions within a receptor's binding pocket, while the thiol group at the C5 position can act as a crucial hydrogen bond donor/acceptor or even participate in covalent bond formation.

| Derivative Class | Protein Target | Key Findings | Reported Binding Affinity |

|---|---|---|---|

| Ursane hybrids with 1-tetrazole-5-thione | SARS-CoV-2 3CLpro | Assumed covalent binding via disulfide bond with Cys145. nih.gov | Not specified in abstract |

| Novel tetrazole derivatives (T1-T9) | DNA Gyrase | Compound T8 showed the most favorable binding. uobaghdad.edu.iq | -6.685 kcal/mol (for T8) |

| 5-substituted 1H-tetrazoles | CSNK2A1 Receptor | A dimethoxyphenyl derivative (4c) showed the lowest binding energy. nih.gov | -6.8687 kcal/mol (for 4c) |

Applications in Medicinal Chemistry Research

Role as a Pharmaceutical Precursor or Intermediate

1-Benzyl-1H-tetrazole-5-thiol is frequently employed as a crucial intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. ontosight.ai Its synthesis is often achieved through the reaction of benzyl (B1604629) isothiocyanate with sodium azide (B81097) in water. globalresearchonline.netresearchgate.net This forms the core structure, which can then be readily modified, particularly at the thiol position.

A common synthetic strategy involves the S-alkylation of the thiol group. For instance, it has been reacted with 1,3-dibromopropane (B121459) to produce 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole. globalresearchonline.netresearchgate.netscispace.com This intermediate can be further condensed with various amines or thiols to generate a library of 5-thio-substituted tetrazole derivatives. globalresearchonline.netresearchgate.netscispace.com This multi-step synthesis approach highlights the compound's role as a foundational precursor for creating diverse chemical entities for biological screening. globalresearchonline.net Furthermore, 1-H-tetrazole-5-thiols, including the benzyl derivative, are valuable intermediates in the preparation of certain cephalosporin (B10832234) and penicillin antibiotics. google.com The compound is also used to synthesize other biologically active tetrazole derivatives, underscoring its importance in the pharmaceutical industry. nordmann.global

Antimicrobial Activity (Antibacterial and Antifungal)

Derivatives of this compound have demonstrated notable antimicrobial properties. While the parent compound itself may be inactive, its derivatives have been shown to possess significant antibacterial and antifungal effects. kg.ac.rsresearchgate.net

In one study, a series of novel 5-thio-substituted tetrazole derivatives were synthesized from this compound and evaluated for their antimicrobial activity. researchgate.net The compounds were tested against several bacterial and fungal strains. The results, as summarized in the table below, indicate that many of the synthesized derivatives exhibit good activity, particularly against fungal pathogens. researchgate.net

Table 1: Antimicrobial Activity of this compound Derivatives Minimum Inhibitory Concentration (MIC) in μg/mL. Lower values indicate greater potency.

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. flavus | A. fumigatus | P. marneffei | T. mentagrophytes |

|---|---|---|---|---|---|---|---|---|

| 4a | 62.5 | 125 | 125 | 125 | 62.5 | 62.5 | 31.25 | 62.5 |

| 4b | 62.5 | 62.5 | 125 | 125 | 62.5 | 62.5 | 31.25 | 62.5 |

| 4c | 62.5 | 125 | 125 | 125 | 62.5 | 62.5 | 31.25 | 62.5 |

| 4f | 125 | 125 | 125 | 125 | 62.5 | 62.5 | 31.25 | 62.5 |

| 4h | >250 | >250 | >250 | >250 | 125 | 125 | 62.5 | 125 |

| 4i | >250 | >250 | >250 | >250 | 125 | 125 | 62.5 | 125 |

| Itraconazole (Standard) | - | - | - | - | 6.25 | 6.25 | 6.25 | 6.25 |

| Streptomycin (Standard) | 6.25 | 6.25 | 6.25 | 6.25 | - | - | - | - |

Data sourced from a study by Dayanithi et al. researchgate.net

Other research has also highlighted the antimicrobial potential of tetrazole derivatives. For instance, silver(I) complexes containing 1-benzyl-1H-tetrazole ligands displayed remarkable inhibiting activity against a broad panel of bacteria and fungi, with minimal inhibitory concentration (MIC) values ranging from 2–8 μg/mL for bacteria and 0.16–1.25 μg/mL for fungi. kg.ac.rsresearchgate.net Interestingly, the 1-benzyl-1H-tetrazole ligands themselves were inactive, suggesting the antimicrobial action originates from the silver(I) ion, facilitated by the tetrazole ligand. kg.ac.rsresearchgate.net

A study on 5-thio-substituted derivatives showed that the nature of the substituent at the thiol position significantly influences antimicrobial potency. researchgate.net For example, derivatives 4h and 4i , which incorporate a triazol-3-one ring, were found to be less active against the tested bacterial strains compared to other derivatives. researchgate.net Conversely, most of the synthesized compounds in the series exhibited good antifungal activity. Specifically, compounds 4a , 4b , 4c , and 4f demonstrated good activity against the fungus Penicillium marneffei. researchgate.net

In a different study, attaching acyclic sugar moieties to a tetrazole ring system was found to increase antimicrobial activity. derpharmachemica.com It was also noted that sugar hydrazone derivatives with free hydroxyl groups showed higher activity than their acetylated counterparts, indicating that the presence and accessibility of these hydroxyl groups are important for the antimicrobial effect. derpharmachemica.com

Anticancer and Cytotoxic Activity Studies

The tetrazole scaffold, including derivatives of this compound, is a prominent feature in the design of novel anticancer agents. vu.edu.au These compounds have been investigated for their ability to inhibit the growth of various cancer cells. globalresearchonline.net

Hybrid molecules incorporating the this compound moiety have been synthesized and evaluated for their antiproliferative effects. semanticscholar.org For example, a series of compounds created by coupling the tetrazole thiol with substituted phenylsulfonyl piperazine (B1678402) acetamide (B32628) derivatives showed promising activity against several human cancer cell lines. semanticscholar.org Other related tetrazole derivatives, such as 1,4-diaryl tetrazole-5-thiones, have been found to inhibit the proliferation of L1210 leukemia and SK-BR-3 breast cancer cells in vitro. globalresearchonline.net

The cytotoxic potential of this compound derivatives has been demonstrated against a panel of human cancer cell lines. A study involving 4-substituted phenylsulfonyl piperazines linked to the tetrazole showed varied growth inhibition (GI₅₀) values. semanticscholar.org

Table 2: In Vitro Antiproliferative Activity (GI₅₀, μM) of Selected Tetrazole Derivatives

| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |

|---|---|---|---|

| 7g (R¹=benzyl, R²=phenyl) | 2.51 | 3.16 | 3.98 |

| 7h (R¹=benzyl, R²=4-methoxyphenyl) | 2.81 | 3.54 | 4.46 |

| 7i (R¹=benzyl, R²=4-(trifluoromethyl)phenyl) | 3.98 | 5.01 | 6.30 |

| Doxorubicin (Standard) | 0.04 | 0.09 | 0.08 |

Data sourced from a study by Noolvi et al. semanticscholar.org

In other research, 1,5-disubstituted tetrazoles designed as analogues of combretastatin (B1194345) A-4 have shown extremely potent antiproliferative activity. nih.gov For instance, compound 4l , a 1,5-diaryltetrazole, exhibited IC₅₀ values in the low nanomolar range against multiple cancer cell lines, including HL-60 (leukemia), HT-29 (colon), and MCF-7 (breast). nih.gov This highlights the potential of the tetrazole core in designing highly potent cytotoxic agents. Some derivatives have also shown selectivity, exhibiting significant cytotoxicity against cancer cells while being less harmful to normal cell lines. mdpi.com

The anticancer effects of tetrazole derivatives are attributed to several mechanisms of action. One of the primary mechanisms identified for potent 1,5-diaryltetrazole analogues is the inhibition of tubulin polymerization. nih.gov These compounds bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately apoptosis. nih.gov

Studies have shown that active tetrazole compounds can induce apoptosis through the mitochondrial pathway, which involves the activation of key executioner enzymes like caspase-9 and caspase-3. nih.gov Other proposed mechanisms include the inhibition of specific kinases or the modulation of signaling pathways associated with cell growth and proliferation. The thiol group present in this compound and its derivatives can also play a role by forming covalent bonds with cysteine residues in target proteins, thereby inhibiting their function.

In Vitro Cytotoxicity Against Cancer Cell Lines

Enzyme Inhibition Studies

Derivatives of this compound have been explored as inhibitors of various enzymes implicated in disease. The tetrazole ring is a key pharmacophore that can interact with the active sites of enzymes.

For example, a series of 1,5-substituted 1H-tetrazoles were identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in metabolic diseases. nih.gov These compounds showed good cellular potency in both human and murine 11β-HSD1 assays. nih.gov

Furthermore, related tetrazole structures have been shown to be potent competitive inhibitors of metallo-beta-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. researchgate.net X-ray crystallography revealed that the tetrazole moiety of the inhibitor interacts directly with a zinc atom in the enzyme's active site. researchgate.net The thiol group of these compounds can also contribute to enzyme inhibition by covalently binding to cysteine residues within the target enzyme. Other research has pointed to tetrazole derivatives as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2) and Checkpoint Kinase Chk1. researchgate.net

Antagonistic Properties for Receptors

The tetrazole scaffold is a component of various receptor antagonists. Specifically, derivatives of 1-benzyl-tetrazole have been identified as novel and potent antagonists of the P2X7 receptor. globalresearchonline.netnih.gov The P2X7 receptor is an ATP-gated ion channel involved in inflammatory and neuropathic pain pathways, making it an attractive therapeutic target. nih.govresearchgate.net

Structure-activity relationship (SAR) studies on a series of 1-benzyl-5-aryltetrazoles revealed key structural features for potent P2X7 antagonism. nih.gov These studies evaluated the ability of the compounds to inhibit calcium flux in recombinant cell lines expressing human and rat P2X7 receptors. nih.gov

| Compound Modification Area | Key Finding | Example Compound | Activity Highlight |

|---|---|---|---|

| Benzyl Moiety | Substitution on the benzyl ring is well-tolerated. Small electron-withdrawing groups are preferred. | 3-(5-(2,3-dichlorophenyl)tetrazol-1-ylmethyl)pyridine | Advanced to in vivo pain models. |

| Aryl Moiety at C5 | Substitution at the 2- and 3-positions of the phenyl ring at C5 with chlorine atoms provides high potency. | Compound with 2,3-dichlorophenyl group | Showed high potency in inhibiting calcium flux. |

| Tetrazole Regiochemistry | The 1,5-disubstituted tetrazole isomer is significantly more active than the 2,5-disubstituted isomer. | - | SAR studies confirmed the importance of N1 substitution. |

One of the optimized compounds from this series demonstrated significant efficacy in a model of neuropathic pain, reversing mechanical allodynia at doses that did not impair motor coordination. nih.gov This highlights the therapeutic potential of the 1-benzyl-tetrazole scaffold in developing treatments for inflammatory conditions.

Other Pharmacological Activities (e.g., Antihypertensive, Anti-inflammatory)

The tetrazole ring is a common feature in molecules exhibiting a wide array of pharmacological effects, including antihypertensive and anti-inflammatory activities. researchgate.netvu.edu.auajrconline.org While direct studies on this compound for these specific activities are not prominent in the literature, research on related derivatives underscores the potential of this structural class.

Anti-inflammatory Activity: The antagonism of the P2X7 receptor by 1-benzyl-tetrazole derivatives is directly linked to anti-inflammatory mechanisms, as these compounds can inhibit the release of pro-inflammatory cytokines like IL-1β. nih.gov Other research has shown that various tetrazole derivatives possess anti-inflammatory properties. For instance, a series of 3-(1-substituted phenyl-1H-tetrazol-5-yl) pyridine (B92270) derivatives exhibited 22–70% protection in a carrageenan-induced paw edema model in animals. globalresearchonline.net Similarly, some 1,5-disubstituted tetrazoles are reported to have anti-inflammatory activity. researchgate.net

Antihypertensive Activity: The tetrazole ring is famously a key component of the angiotensin II receptor blockers (ARBs), or "sartans," a major class of antihypertensive drugs. nih.gov This is a prime example of the tetrazole ring acting as a bioisostere for a carboxylic acid group. Research continues into new tetrazole-containing antihypertensive agents. For example, newly synthesized 1H-benzoimidazol-5-ylamine derivatives containing a tetrazole moiety have been screened for their antihypertensive activity. globalresearchonline.net In another study, a pyrazole (B372694) derivative featuring a tetrazole ring was found to reduce the blood pressure of spontaneously hypertensive rats.

Drug Design and Discovery Methodologies Employing Tetrazole Scaffolds

The tetrazole scaffold is a highly valued motif in modern drug design and discovery, often referred to as a "privileged scaffold" due to its presence in numerous successful drugs. nih.govnih.gov Its utility stems from a combination of favorable physicochemical and biological properties.

A primary strategy in drug design is the use of the tetrazole ring as a bioisosteric replacement for a carboxylic acid group. hilarispublisher.comresearchgate.net This substitution can offer several advantages:

Improved Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid. hilarispublisher.com

Enhanced Lipophilicity: Replacing a carboxyl group with a tetrazole can increase the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability. hilarispublisher.com

Favorable pKa: The tetrazole ring has a pKa similar to that of a carboxylic acid, allowing it to exist in an ionized state at physiological pH and engage in similar ionic interactions with biological targets.

Increased Volume: The larger steric profile of the tetrazole ring compared to a carboxylic acid can lead to different binding orientations and potentially improved potency and selectivity for a target.

The introduction of the tetrazole moiety into lead compounds is a key tactic for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net Modern synthetic methodologies, such as multicomponent reactions, have been developed to efficiently create libraries of diverse tetrazole-based compounds for screening in drug discovery programs. researchgate.net This strategic incorporation of the tetrazole scaffold continues to be a fruitful approach in the quest for new, safer, and more effective therapeutic agents. vu.edu.aunih.gov

Applications in Material Science Research

Development of New Materials

1-Benzyl-1H-tetrazole-5-thiol and its derivatives are explored in material science for the creation of new materials with specific, tailored properties. ontosight.ai The presence of the tetrazole ring, with its high nitrogen content, and the reactive thiol group allows for its use as a building block or functional additive. Researchers are investigating tetrazole-containing compounds for applications ranging from energetic materials to coordination polymers. The ability of the tetrazole moiety to act as a bioisostere for carboxylic acids also opens avenues in the design of novel biomaterials. researchgate.net The synthesis of metal complexes with tetrazole-thiol ligands, such as those involving cobalt and cadmium, has led to the creation of new coordination polymers with interesting magnetic and fluorescent properties. researchgate.net

Polymer Chemistry and Functional Materials

The versatility of the tetrazole-thiol structure is particularly valuable in polymer chemistry, where it can be used to impart specific functionalities to polymeric materials.

Tetrazole derivatives, including those with thiol groups, are increasingly being integrated into polymeric backbones to create functional polymers. researchgate.net The thiol group is particularly amenable to "click" chemistry reactions, such as thiol-ene polymerizations, which offer an efficient and highly selective method for creating novel polymer architectures. This approach allows for the synthesis of polymers decorated with tetrazole units, which can introduce properties like enhanced thermal stability, specific ligand-binding capabilities, or altered photochemical behavior. For instance, research has demonstrated the synthesis of novel (bis-)1,5-disubstituted-1H-tetrazole-decorated monomers and their subsequent polymerization. researchgate.net Another approach involves grafting tetrazole derivatives onto existing polymer chains, such as the modification of poly(pentafluorostyrene) with 1-(2-dimethylaminoethyl)-5-mercaptotetrazole. colab.ws

The thiol group in this compound provides a strong anchoring point to various surfaces, especially metals, making it a candidate for surface modification and the development of functional coatings. The strong adsorption of the sulfur atom onto metal surfaces is a key feature. These coatings can be designed to alter the surface properties of materials, for example, by creating protective layers or by introducing specific functionalities for sensing or biocompatibility. Tetrazole derivatives are used in surface-treating agents for metals to prevent discoloration and improve properties like resin adhesion. google.com.pg Research has also explored the use of tetrazole-based compounds in corrosion-inhibiting coating compositions. google.com

Integration into Polymeric Structures

Corrosion Inhibition Studies

A significant area of application for this compound and related compounds is in the field of corrosion protection. The molecule can form a protective film on metal surfaces, inhibiting the corrosion process.

Studies on the closely related compound, 1-phenyl-1H-tetrazole-5-thiol (PTZ), have provided detailed insights into the inhibitive mechanism. Research on Q235 steel in 1 M HCl solution showed that PTZ acts as a mixed-type corrosion inhibitor. researchgate.net The adsorption of the inhibitor on the steel surface was found to obey the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film. researchgate.net The inhibition efficiency was reported to be as high as 97.1% at a concentration of 5 mM. researchgate.net

Similarly, tetrazole derivatives have been shown to be effective corrosion inhibitors for aluminum and copper alloys. researchgate.netdntb.gov.ua For aluminum in 1.0 M HCl, 1-phenyl-1H-tetrazole-5-thiol was found to be the most effective inhibitor among several tested tetrazole derivatives, acting as a cathodic-type inhibitor. researchgate.net The mechanism involves both physisorption and chemisorption on the aluminum surface. researchgate.net For copper alloys, 1-phenyl-5-mercaptotetrazole (PMT) has been studied for its ability to decrease the anodic current density, thereby inhibiting corrosion. dntb.gov.ua It has also been investigated in combination with other inhibitors like benzotriazole (B28993) (BTA) for the protection of archaeological copper artifacts, where it can offer synergistic effects. nma.gov.auucl.ac.uk The protective film formation is attributed to the interaction of the tetrazole ring and the thiol group with the metal surface. researchgate.net

Table 1: Corrosion Inhibition Efficiency of Phenyl-Substituted Tetrazole-Thiol Derivatives

| Inhibitor | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-1H-tetrazole-5-thiol (PTZ) | Q235 Steel | 1 M HCl | 97.1 | 5 mM | researchgate.net |

| 1-Phenyl-1H-tetrazole-5-thiol | Aluminum | 1.0 M HCl | >90 (inferred) | 10⁻³ M | researchgate.net |

| 1-Phenyl-5-mercaptotetrazole (PMT) | Cu24Zn5Al Alloy | 0.1 M Na₂SO₄ | Not specified, but decreases anodic current density | Various | dntb.gov.ua |

| 5-(Benzylthio)-1H-tetrazole (BTTA) | Q235 Steel | 0.5 M H₂SO₄ | 2-3 times higher than Benzotriazole (BTA) | Not specified |

Sensor Development and Chemo-sensors

The ability of the tetrazole-thiol scaffold to coordinate with metal ions makes it a promising platform for the development of chemical sensors. The interaction with a target analyte can lead to a measurable signal, such as a change in fluorescence or an electrochemical response.

A notable example, although involving a related structure, is the development of a sensor based on a tetrazole-substituted benzenediol for detecting heavy metal ions. This sensor demonstrated high sensitivity and selectivity for lead ions in water samples, highlighting the potential of tetrazole derivatives in environmental monitoring applications. The sensing mechanism relies on the specific interaction between the phenyl-tetrazole-thio group and the metal ion. The coordination properties of this compound, stemming from its nitrogen-rich tetrazole ring and the sulfur atom of the thiol group, suggest its potential utility in the design of new chemo-sensors for various metal ions and other analytes.

Environmental and Green Chemistry Aspects

Sustainable Synthesis Routes

The development of green and sustainable methods for the synthesis of tetrazole derivatives is an active area of research, driven by the desire to minimize waste, avoid hazardous reagents, and utilize renewable resources. For 1-Benzyl-1H-tetrazole-5-thiol, a notable sustainable synthesis route involves the use of water as a solvent.

One reported method describes the preparation of this compound by refluxing commercially available benzyl (B1604629) isothiocyanate with sodium azide (B81097) in water. researchgate.net This approach is advantageous as it avoids the use of volatile and often toxic organic solvents. The reaction proceeds by the cycloaddition of the azide to the isothiocyanate, followed by tautomerization to yield the thiol. The use of water as a reaction medium is a key aspect of green chemistry, offering benefits in terms of safety, cost, and environmental impact.

General advancements in the synthesis of tetrazole derivatives also highlight several sustainable strategies that could be applicable to this compound. These include:

Use of Recyclable Catalysts: Various research efforts have focused on developing heterogeneous catalysts that can be easily recovered and reused, thus reducing waste and catalyst cost. Examples include chitosan-supported copper complexes and metal-organic frameworks (MOFs). sci-hub.sersc.org For instance, a chitosan-supported 1-phenyl-1H-tetrazole-5-thiol ionic liquid copper(II) complex has been shown to be an efficient and reusable catalyst for the synthesis of arylaminotetrazoles. sci-hub.se While not directly applied to the target compound, this demonstrates the potential for developing similar recyclable catalytic systems.

Green Solvents: Beyond water, other green solvents such as polyethylene (B3416737) glycol (PEG-400) have been successfully employed in the synthesis of 5-substituted-1H-tetrazoles. nih.gov These solvents are often biodegradable, have low toxicity, and can facilitate high reaction yields.

Solvent-Free and Microwave-Assisted Reactions: To further minimize environmental impact, solvent-free reaction conditions and microwave irradiation are being explored for the synthesis of tetrazoles. acs.orgresearchgate.net Microwave-assisted synthesis, in particular, can significantly reduce reaction times and energy consumption.

The following table summarizes some sustainable approaches for the synthesis of tetrazole derivatives, including the specific method for this compound.

| Starting Material(s) | Reagents | Solvent | Key Sustainable Feature | Product | Reference(s) |

| Benzyl isothiocyanate | Sodium azide | Water | Use of a green solvent | This compound | researchgate.net |

| Arylcyanamides | Sodium azide | DMF | Recyclable chitosan-supported Cu(II) catalyst | Arylaminotetrazoles | sci-hub.se |

| Organo-nitriles | Sodium azide | PEG-400 | Use of a green solvent and recyclable nanocatalyst | 5-substituted-1H-tetrazoles | nih.gov |

| Amines, Triethyl orthoformate | Sodium azide | None (solvent-free) | Recyclable Ag/sodium borosilicate nanocomposite catalyst | 1-substituted 1H-tetrazoles | acs.org |

Biodegradation and Environmental Fate Studies

Tetrazoles are known for their high nitrogen content and thermal stability due to the aromaticity of the ring system. mdpi.com This inherent stability suggests that they may be resistant to biological degradation pathways. nih.govacs.org A study on the environmental fate of triazoles and benzotriazoles indicated that triazoles are not readily biodegradable. nih.gov

The decomposition of tetrazoles typically requires significant energy input, such as heat, and often results in the release of molecular nitrogen. researchgate.net While this decomposition can be a source of chemical energy, it also points to the robustness of the tetrazole ring under normal environmental conditions.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies